molecular formula C17H22N4O4 B6775185 N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B6775185
M. Wt: 346.4 g/mol
InChI Key: IXWSSCCGJXCSAE-JSGCOSHPSA-N
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Description

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, an oxan ring, and an imidazole ring

Properties

IUPAC Name

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-21-6-5-18-15(21)14-12(4-9-24-14)19-16(22)13-10-25-17(20-13)11-2-7-23-8-3-11/h5-6,10-12,14H,2-4,7-9H2,1H3,(H,19,22)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWSSCCGJXCSAE-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)NC(=O)C3=COC(=N3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCO2)NC(=O)C3=COC(=N3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the oxan ring, and the imidazole ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide include other oxazole derivatives, imidazole derivatives, and compounds with similar ring structures.

Uniqueness

What sets this compound apart is its unique combination of rings and functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

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